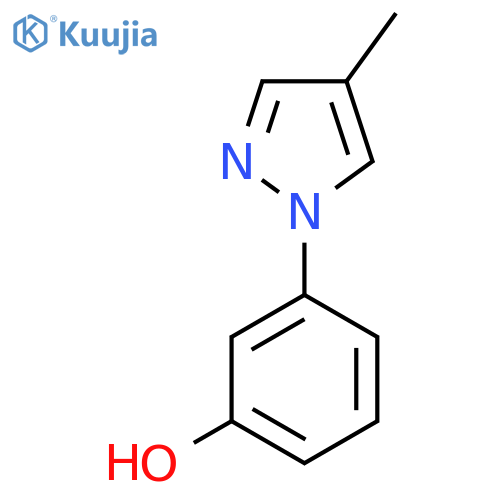

Cas no 1341343-55-2 (3-(4-methyl-1H-pyrazol-1-yl)phenol)

3-(4-methyl-1H-pyrazol-1-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 3-(4-methyl-1H-pyrazol-1-yl)phenol

- Z1227755434

-

- MDL: MFCD20326195

- インチ: 1S/C10H10N2O/c1-8-6-11-12(7-8)9-3-2-4-10(13)5-9/h2-7,13H,1H3

- InChIKey: MHHANIUFVPEFBD-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC(=C1)N1C=C(C)C=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 174

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 38

3-(4-methyl-1H-pyrazol-1-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3210822-1.0g |

3-(4-methyl-1H-pyrazol-1-yl)phenol |

1341343-55-2 | 95.0% | 1.0g |

$614.0 | 2025-02-20 | |

| Enamine | EN300-3210822-5.0g |

3-(4-methyl-1H-pyrazol-1-yl)phenol |

1341343-55-2 | 95.0% | 5.0g |

$1779.0 | 2025-02-20 | |

| Enamine | EN300-3210822-0.1g |

3-(4-methyl-1H-pyrazol-1-yl)phenol |

1341343-55-2 | 95.0% | 0.1g |

$202.0 | 2025-02-20 | |

| Enamine | EN300-3210822-0.25g |

3-(4-methyl-1H-pyrazol-1-yl)phenol |

1341343-55-2 | 95.0% | 0.25g |

$289.0 | 2025-02-20 | |

| Enamine | EN300-3210822-1g |

3-(4-methyl-1H-pyrazol-1-yl)phenol |

1341343-55-2 | 95% | 1g |

$614.0 | 2023-09-04 | |

| 1PlusChem | 1P028ATP-10g |

3-(4-methyl-1H-pyrazol-1-yl)phenol |

1341343-55-2 | 95% | 10g |

$3323.00 | 2023-12-22 | |

| Aaron | AR028B21-50mg |

3-(4-methyl-1H-pyrazol-1-yl)phenol |

1341343-55-2 | 95% | 50mg |

$211.00 | 2025-02-16 | |

| Aaron | AR028B21-5g |

3-(4-methyl-1H-pyrazol-1-yl)phenol |

1341343-55-2 | 95% | 5g |

$2472.00 | 2023-12-16 | |

| 1PlusChem | 1P028ATP-5g |

3-(4-methyl-1H-pyrazol-1-yl)phenol |

1341343-55-2 | 95% | 5g |

$2261.00 | 2023-12-22 | |

| 1PlusChem | 1P028ATP-500mg |

3-(4-methyl-1H-pyrazol-1-yl)phenol |

1341343-55-2 | 95% | 500mg |

$656.00 | 2023-12-22 |

3-(4-methyl-1H-pyrazol-1-yl)phenol 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

3-(4-methyl-1H-pyrazol-1-yl)phenolに関する追加情報

3-(4-メチル-1H-ピラゾール-1-イル)フェノール(CAS No. 1341343-55-2)の科学的特性と応用分野

3-(4-メチル-1H-ピラゾール-1-イル)フェノールは、有機化学分野で注目される複素環式化合物の一つです。その分子構造は、フェノール基と4-メチルピラゾール基が結合した特徴的な構造を持ち、医薬品中間体や機能性材料の開発において重要な役割を果たしています。近年、創薬化学や材料科学の進展に伴い、この化合物への関心が高まっています。

この化合物の合成方法については、多くの研究者が効率的なプロセスの開発に取り組んでいます。ピラゾール誘導体の反応性を活用したカップリング反応や触媒反応が主要な合成経路として報告されています。特に、グリーンケミストリーの観点から、溶媒使用量の削減や環境負荷低減を意識した合成法が注目されています。

3-(4-メチル-1H-ピラゾール-1-イル)フェノールの物理化学的性質について、その溶解性は極性溶媒に対して良好であり、結晶化の条件検討が重要な課題となります。熱安定性に関する研究では、200℃前後まで安定であることが確認されており、材料加工プロセスへの適用可能性が示唆されています。

応用分野では、有機EL材料や電子デバイスの開発において、この化合物の電子的特性が評価されています。分子設計の柔軟性の高さから、発光材料や電荷輸送材料としての利用が検討されています。また、医薬品候補化合物としての可能性も研究されており、創薬スクリーニングの対象となるケースが増えています。

分析技術の進歩に伴い、3-(4-メチル-1H-ピラゾール-1-イル)フェノールの構造解析方法も多様化しています。NMR分光法や質量分析に加え、X線結晶構造解析による詳細な分子構造の解明が進んでいます。これらの分析データは、QSAR研究(定量的構造活性相関)において重要な基礎データとして活用されています。

市場動向を見ると、高純度化学品としての需要が年々増加しており、カスタム合成サービスを提供する企業も増えています。サプライチェーンの最適化や品質管理の高度化が課題となる中、ISO認証を取得した製造施設での生産が重視される傾向にあります。

安全性に関する情報では、適切な実験室管理下での取り扱いが推奨されています。材料安全データシート(MSDS)に基づいたリスクアセスメントが重要であり、個人防護具の使用を含む安全対策が求められます。特に、粉塵管理や局所排気設備の整備が作業環境改善のポイントとなります。

今後の展望として、3-(4-メチル-1H-ピラゾール-1-イル)フェノールの誘導体開発が活発化することが予想されます。構造活性相関研究の進展により、より優れた機能性材料や生物活性化合物の設計が可能になるでしょう。また、AI支援創薬技術との連携により、新たな応用分野が開拓される可能性もあります。

研究開発現場では、この化合物のスケールアップ合成技術の確立が課題となっています。フロープロセスの導入や連続合成技術の適用など、プロセス化学の観点からのアプローチが期待されています。同時に、コスト削減と収率向上を両立させる製造プロセスの開発が産業界からの要請として強まっています。

学術的な意義としては、3-(4-メチル-1H-ピラゾール-1-イル)フェノールが分子間相互作用研究のモデル化合物として有用である点が挙げられます。水素結合やπ-πスタッキングなどの超分子化学的性質を詳細に解析することで、新たな自己組織化材料の設計指針を得られる可能性があります。

1341343-55-2 (3-(4-methyl-1H-pyrazol-1-yl)phenol) 関連製品

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)